molecular formula C22H21N5O3 B2713931 9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one CAS No. 923165-09-7

9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one

Cat. No.: B2713931
CAS No.: 923165-09-7
M. Wt: 403.442
InChI Key: LIWFLFZRSJIBHD-UHFFFAOYSA-N
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Description

9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties

Mechanism of Action

Target of Action

The primary targets of the compound 9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one are matrix metalloproteinase 9 (MMP-9) and dihydroorotase . These enzymes play a significant role in various biological processes. MMP-9 is involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . Dihydroorotase is an enzyme involved in the synthesis of pyrimidines, which are essential for DNA and RNA production .

Mode of Action

The compound this compound interacts with its targets by binding effectively to the active sites of the two proteins, MMP-9 and dihydroorotase . This interaction can inhibit the activity of these enzymes, leading to changes in the biological processes they are involved in .

Biochemical Pathways

The compound this compound affects the biochemical pathways associated with its targets. By inhibiting MMP-9, it can affect the breakdown of the extracellular matrix, which can influence processes such as tissue remodeling and disease progression . By inhibiting dihydroorotase, it can affect the synthesis of pyrimidines, potentially impacting DNA and RNA production .

Pharmacokinetics

The compound has been found to possess good anticancer properties with ic 50 value of 121 ± 010 to 632 ± 032 µM, indicating that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its inhibitory effects on its target enzymes. By inhibiting MMP-9 and dihydroorotase, it can potentially affect cell proliferation, migration, and survival, particularly in the context of cancer cells .

Preparation Methods

The synthesis of 9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves multiple steps. The synthetic route often starts with commercially available starting materials, such as 3,4-dimethoxybenzaldehyde and aniline derivatives. The key steps include:

    Formation of the Quinazoline Core: This involves the reaction of 3,4-dimethoxybenzaldehyde with aniline derivatives under acidic conditions to form the quinazoline core.

    Tetrazole Formation: The quinazoline intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.

    Final Cyclization: The final step involves cyclization to form the tetrahydrotetrazoloquinazolinone structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or methoxy groups are replaced by other substituents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: The compound is being investigated for its potential antitumor and antiviral activities. It may serve as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar compounds to 9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one include other quinazoline derivatives such as:

    Gefitinib: An EGFR inhibitor used in cancer therapy.

    Erlotinib: Another EGFR inhibitor with similar applications.

    Afatinib: A second-generation EGFR inhibitor with broader activity.

The uniqueness of this compound lies in its specific structural features, such as the presence of the tetrazole ring, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-29-15-8-9-16(19(12-15)30-2)21-20-17(23-22-24-25-26-27(21)22)10-14(11-18(20)28)13-6-4-3-5-7-13/h3-9,12,14,21H,10-11H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWFLFZRSJIBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=NN=NN25)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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